molecular formula C7H14O3 B8729626 Pinacol monoformate CAS No. 65184-58-9

Pinacol monoformate

Cat. No. B8729626
CAS RN: 65184-58-9
M. Wt: 146.18 g/mol
InChI Key: OBODCWUESPNUOV-UHFFFAOYSA-N
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Patent
US04404410

Procedure details

A process for preparing 2,3-dimethyl-2,3-butandiol which comprises introducing into a reaction vessel containing formic acid at 50° to 70° C. while stirred, 2,3-dimethylbutene and hydrogen peroxide, said 2,3-dimethylbutene and hydrogen peroxide being introduced into said formic acid simultaneously but separately and thereafter hydrolyzing pinacol monoformate so formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:8])([C:4]([CH3:7])([OH:6])[CH3:5])[CH3:3].CC(C(C)C)=C.OO.[CH:17](O)=[O:18]>>[CH:17]([O:6][C:4]([C:2]([OH:8])([CH3:3])[CH3:1])([CH3:7])[CH3:5])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C(C)(O)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
comprises introducing into a reaction vessel
ADDITION
Type
ADDITION
Details
introduced

Outcomes

Product
Name
Type
product
Smiles
C(=O)OC(C)(C)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.